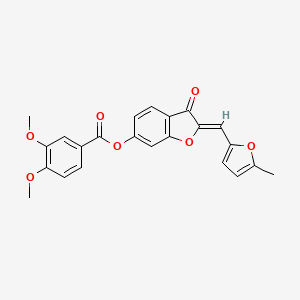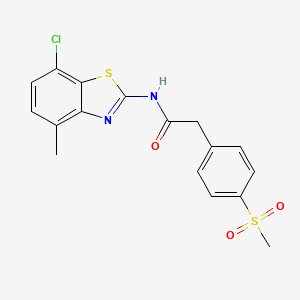
4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. The pyrimidine ring can be synthesized via condensation reactions involving three-carbon compounds and amidine structures, often using sodium hydroxide or ethoxide as catalysts . The pyrrolidine ring is commonly constructed through cyclization reactions of acyclic precursors .
The final step involves the sulfonylation of the pyrrolidine intermediate with a benzonitrile derivative, typically under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents.
科学的研究の応用
4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions with biological targets.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of 4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine rings are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. This can lead to changes in cellular signaling pathways and biological responses.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: This compound shares the pyrrolidine and benzonitrile moieties but lacks the pyrimidine ring.
Pyrimidine derivatives: Compounds like 1H-pyrrolo[2,3-b]pyridine derivatives also feature pyrimidine rings and have been studied for their biological activities.
Sulfonyl derivatives: Compounds with sulfonyl groups attached to various aromatic or heterocyclic rings are common in medicinal chemistry.
Uniqueness
4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
IUPAC Name |
4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c16-9-12-1-3-14(4-2-12)23(20,21)19-8-6-13(10-19)22-15-5-7-17-11-18-15/h1-5,7,11,13H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUIAVGMPMAFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2725774.png)

![3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725776.png)
![2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide](/img/structure/B2725777.png)
![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)
![5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide](/img/structure/B2725784.png)


![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2725789.png)


![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2725793.png)
